

Propynoate Esters: Versatile C3 Building Blocks for Modern Organic Synthesis

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Compound of Interest

Compound Name: Propynoate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propynoate esters, a class of activated alkynes, have emerged as exceptionally versatile and powerful three-carbon (C3) building blocks in the field of organic synthesis. Their unique electronic properties, characterized by an electron-deficient triple bond conjugated to an ester group, render them highly reactive towards a wide array of nucleophiles and reaction partners. This reactivity, coupled with their commercial availability and synthetic accessibility, has cemented their role as indispensable synthons for the construction of a diverse range of acyclic and heterocyclic structures, including many with significant biological activity. This technical guide provides a comprehensive overview of the core reactivity of **propynoate** esters, detailing key transformations, experimental protocols, and their application in the synthesis of complex molecules and bioactive agents.

Core Reactivity: Michael Additions

The conjugate or Michael addition is a cornerstone of **propynoate** ester chemistry. The pronounced electrophilicity of the β -carbon of the alkyne makes it highly susceptible to attack by a variety of nucleophiles. This reaction provides a straightforward and atom-economical route to highly functionalized β -substituted acrylates, which are themselves valuable synthetic intermediates.

Aza-Michael Additions (Nitrogen Nucleophiles)

The addition of amines to **propynoate** esters, known as the aza-Michael addition, is a widely employed method for the synthesis of β -enamino esters. The reaction generally proceeds with high efficiency, and the stereochemical outcome (E/Z selectivity) can often be controlled by the choice of solvent and catalyst.

Table 1: Aza-Michael Addition of Amines to **Propynoate** Esters

Entry	Amine	Propynoate Ester	Catalyst/ Solvent	Time (h)	Yield (%)	Ref.
1	Aniline	Ethyl propiolate	None/DMSO	-	-	[1]
2	Benzylamine	Methyl acrylate	None/Microwave	0.17	95	[2]
3	(S)- α -methylbenzylamine	Methyl acrylate	None/Microwave	0.17	95	[2]
4	Piperidine	Ethyl propiolate	None/Ball mill	0.08	quant.	[1]
5	Aromatic Amines	Methyl acrylate*	Various protic solvents	-	-	[3]

Note: While methyl acrylate is not a **propynoate** ester, these examples under microwave conditions demonstrate the high efficiency of aza-Michael additions, a principle that extends to **propynoate** esters.[2][3]

Thia-Michael Additions (Sulfur Nucleophiles)

Thiols are excellent nucleophiles for conjugate addition to **propynoate** esters, affording β -thioacrylates. These reactions are often catalyzed by bases and can exhibit high stereoselectivity. The choice of base and solvent plays a crucial role in determining the reaction rate and the E/Z ratio of the product.[4][5][6]

Table 2: Thia-Michael Addition of Thiols to Ethyl Propiolate

Entry	Thiol	Catalyst	Solvent	Time (h)	Yield (%)	E/Z Ratio	Ref.
1	1-Dodecanethiol	Triethylamine	Dichloromethane	1	>99	1:99	[4]
2	1-Dodecanethiol	Tributylphosphine	Dichloromethane	0.25	>99	1:99	[4]
3	Thiophenol	Triethylamine	Dichloromethane	1	98	99:1	[4]
4	Thiophenol	None	Water	24	95	98:2	[4]

Phospha-Michael Additions (Phosphorus Nucleophiles)

Tertiary phosphines readily add to **propynoate** esters in a phospha-Michael reaction. This process is a key step in many organocatalytic transformations, including the Morita-Baylis-Hillman and Rauhut-Currier reactions.[7][8] The kinetics of these additions have been studied, revealing the influence of both the phosphine's nucleophilicity and the ester's electrophilicity.[7][8]

Table 3: Second-Order Rate Constants for the Addition of Phosphines to Ethyl Propiolate

Entry	Phosphine	k (M ⁻¹ s ⁻¹)	Ref.
1	P(4-MeO-C ₆ H ₄) ₃	1.19 x 10 ⁻¹	[7][8]
2	PPh ₃	1.26 x 10 ⁻²	[7][8]
3	P(4-Cl-C ₆ H ₄) ₃	1.48 x 10 ⁻³	[7][8]
4	PMe ₂ Ph	1.15 x 10 ¹	[7][8]

Carbon Nucleophiles

Stabilized carbanions, such as those derived from β -ketoesters and malonates, also participate in Michael additions to **propynoate** esters, leading to the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.[5]

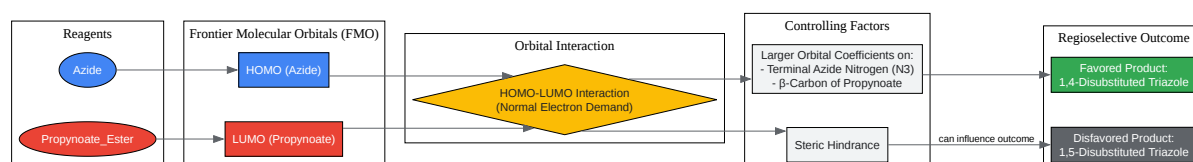
Cycloaddition Reactions

Propynoate esters are excellent dipolarophiles and dienophiles, readily participating in a variety of cycloaddition reactions to furnish five- and six-membered rings.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

The reaction of **propynoate** esters with 1,3-dipoles, such as azides and nitrile oxides, is a powerful method for the synthesis of five-membered heterocycles like triazoles and isoxazoles. [9][10][11][12] A key aspect of these reactions is their regioselectivity, which can often be predicted using Frontier Molecular Orbital (FMO) theory.[9][10][11][12]

Generally, in the reaction of an azide with an electron-deficient alkyne like a **propynoate** ester, the reaction is classified as a normal electron demand cycloaddition. The regioselectivity is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The larger orbital coefficient on the terminal nitrogen of the azide (N3) and the larger coefficient on the β -carbon of the **propynoate** ester favor the formation of the 1,4-disubstituted triazole.



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Caption: Factors influencing regioselectivity in [3+2] cycloadditions.

Transition-Metal Catalyzed Reactions

Propynoate esters are excellent partners in a variety of transition-metal-catalyzed transformations, enabling the construction of complex carbocyclic and heterocyclic scaffolds.

Rhodium-Catalyzed Annulations

Rhodium catalysts have proven particularly effective in mediating the annulation of **propynoate** esters with various substrates. For example, the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with **propynoate** esters provides a regioselective route to benzofuran-2(3H)-ones.^{[13][14][15]} Similarly, the [4+2] cycloaddition of benzamides with alkynes, including **propynoates**, catalyzed by Rh(III) leads to the efficient synthesis of isoquinolones.^{[10][16][17][18][19]}

Table 4: Rhodium-Catalyzed Synthesis of Isoquinolones

Entry	Benzamide	Alkyne	Catalyst System	Yield (%)	Ref.
1	Benzamide	2-Butyn-1,4-diol diacetate	[RhCpCl ₂] ₂ , AgSbF ₆ , Cu(OAc) ₂	85	^[20]
2	4-Methylbenzamide	2-Butyn-1,4-diol diacetate	[RhCpCl ₂] ₂ , AgSbF ₆ , Cu(OAc) ₂	88	^[20]
3	4-Methoxybenzamide	Diphenylacetylene	[RhCpCl ₂] ₂ , AgSbF ₆ , Cu(OAc) ₂	95	^[20]
4	Benzamide	Methyl propiolate	[RhCpCl ₂] ₂ , AgSbF ₆ , Cu(OAc) ₂	71	^[20]

Applications in Complex Molecule Synthesis and Drug Discovery

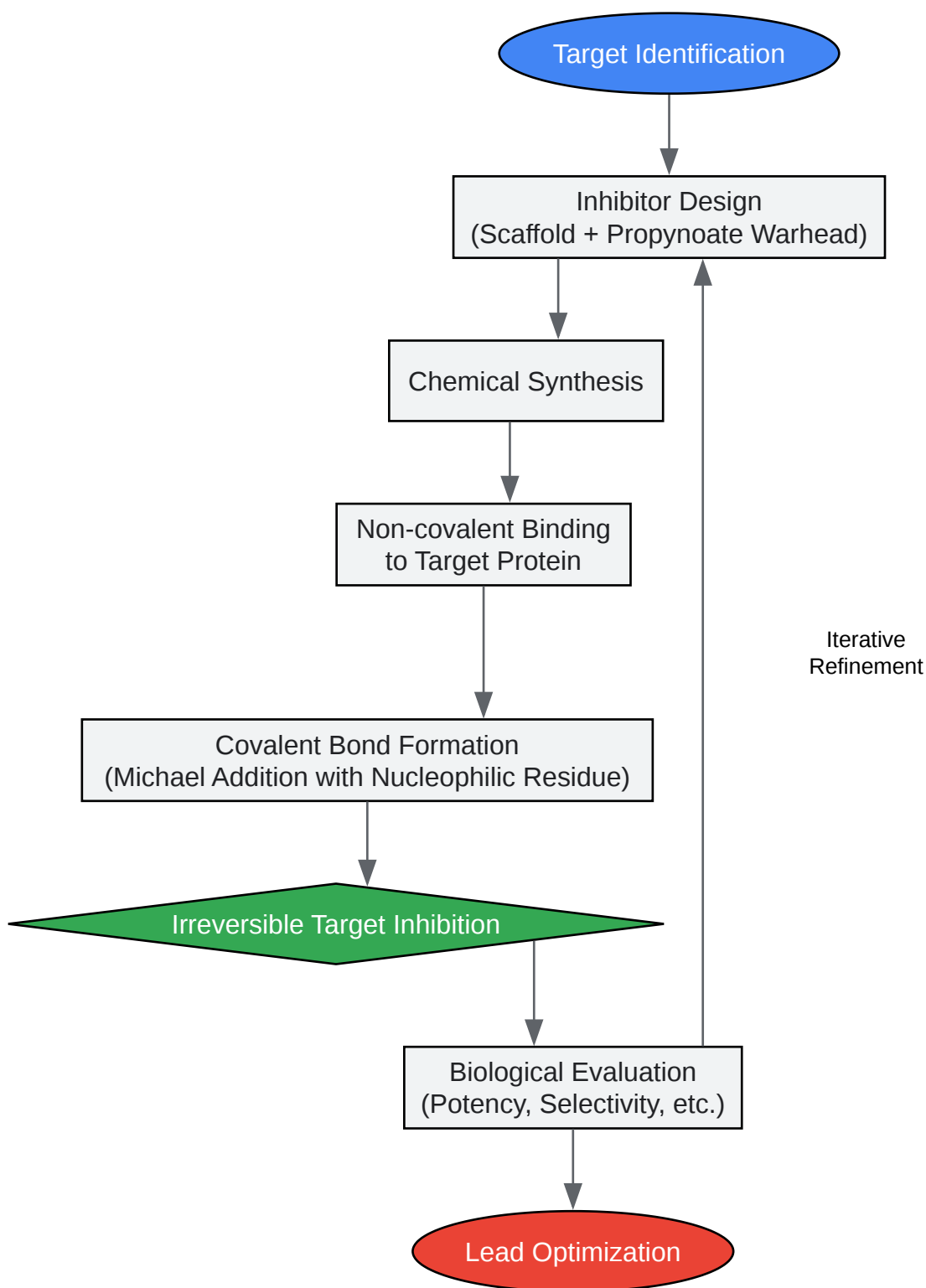
The versatile reactivity of **propynoate** esters has been harnessed in the total synthesis of natural products and in the development of new therapeutic agents.

Natural Product Synthesis

While a comprehensive review is beyond the scope of this guide, it is noteworthy that the functionalities installed using **propynoate** esters are present in a wide range of bioactive natural products. For instance, the polypropionate structural motif, found in many antimicrobial and therapeutic agents, can be accessed through synthetic strategies that may involve intermediates derived from **propynoate** esters.[9]

Drug Discovery: Propynoate Esters as Covalent Inhibitors

In drug discovery, the electrophilic nature of **propynoate** esters has been exploited in the design of targeted covalent inhibitors (TCIs).[21] The **propynoate** "warhead" can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed to develop potent and selective inhibitors for various enzymes. The design of such inhibitors requires a careful balance of reactivity to ensure target specificity and minimize off-target effects.[21]



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